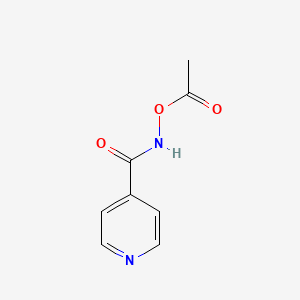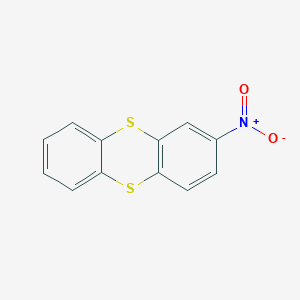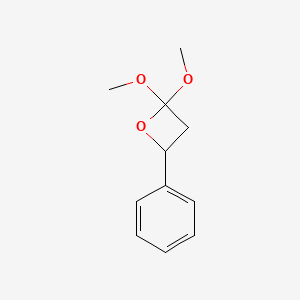
2,2-Dimethoxy-4-phenyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-4-phenyloxetane is an organic compound with the molecular formula C11H14O3. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-4-phenyloxetane typically involves the reaction of 2-phenyloxetane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved using flow microreactor systems. This method allows for precise control over reaction conditions, leading to higher yields and better product quality compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-4-phenyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxetanes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethoxy-4-phenyloxetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4-phenyloxetane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved vary based on the specific application and reaction .
Comparison with Similar Compounds
2-Phenyloxetane: Shares the oxetane ring but lacks the methoxy groups.
2,2-Dimethoxyoxetane: Similar structure but without the phenyl group.
4-Phenyloxetane: Contains the phenyl group but lacks the methoxy groups
Uniqueness: 2,2-Dimethoxy-4-phenyloxetane is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
88624-46-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethoxy-4-phenyloxetane |
InChI |
InChI=1S/C11H14O3/c1-12-11(13-2)8-10(14-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
OQOGIUNSYZTIGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(O1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


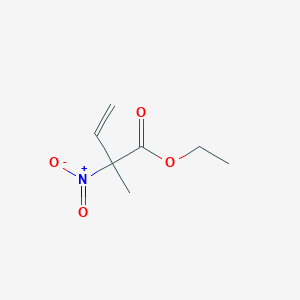
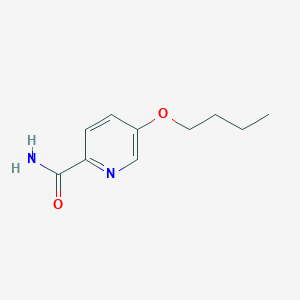
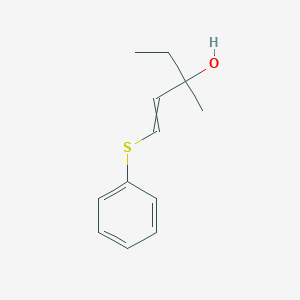
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
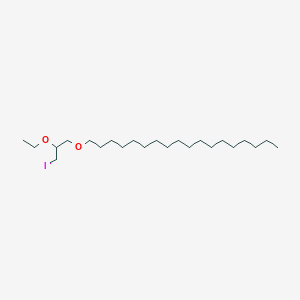
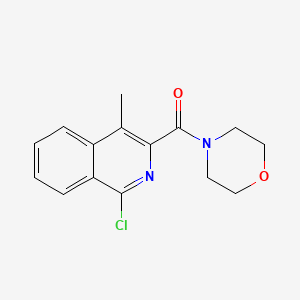

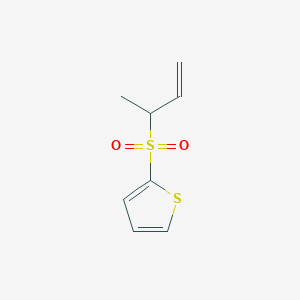

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
